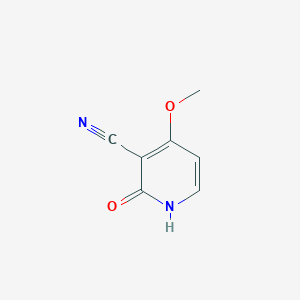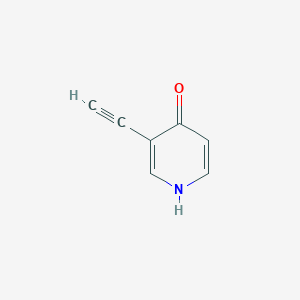
3-Ethynylpyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynylpyridin-4-ol (3-EP) is an organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is a derivative of pyridine and contains an ethynyl group attached to the fourth carbon atom of the pyridine ring.
科学的研究の応用
3-Ethynylpyridin-4-ol has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-Ethynylpyridin-4-ol has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
In materials science, 3-Ethynylpyridin-4-ol has been used as a building block for the synthesis of novel organic materials such as metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and drug delivery.
In organic synthesis, 3-Ethynylpyridin-4-ol has been used as a versatile building block for the synthesis of various bioactive compounds such as pyridine derivatives, indoles, and benzimidazoles.
作用機序
The mechanism of action of 3-Ethynylpyridin-4-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 3-Ethynylpyridin-4-ol has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression.
生化学的および生理学的効果
3-Ethynylpyridin-4-ol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 3-Ethynylpyridin-4-ol in lab experiments is its versatility as a building block for the synthesis of various bioactive compounds. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using 3-Ethynylpyridin-4-ol is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 3-Ethynylpyridin-4-ol. One direction is the development of novel organic materials based on 3-Ethynylpyridin-4-ol for various applications such as gas storage, catalysis, and drug delivery. Another direction is the further investigation of the mechanism of action of 3-Ethynylpyridin-4-ol and its potential use as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Additionally, the development of new synthesis methods for 3-Ethynylpyridin-4-ol and its derivatives may lead to the discovery of new bioactive compounds with potential applications in various fields.
合成法
The synthesis of 3-Ethynylpyridin-4-ol involves the reaction of 4-pyridone with ethynylmagnesium bromide in the presence of a palladium catalyst. This reaction results in the formation of 3-Ethynylpyridin-4-ol as the primary product. The yield of 3-Ethynylpyridin-4-ol can be increased by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
特性
IUPAC Name |
3-ethynyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-6-5-8-4-3-7(6)9/h1,3-5H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSWCTSXCGEKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565907 |
Source


|
| Record name | 3-Ethynylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynylpyridin-4-ol | |
CAS RN |
142503-07-9 |
Source


|
| Record name | 3-Ethynylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

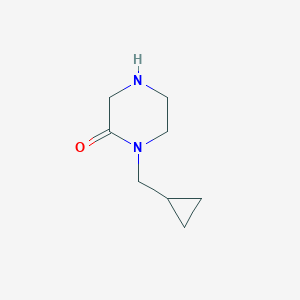
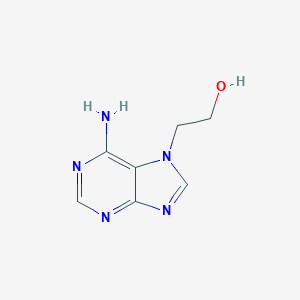
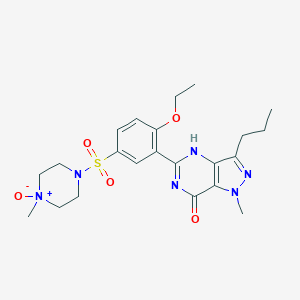
![methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B131541.png)
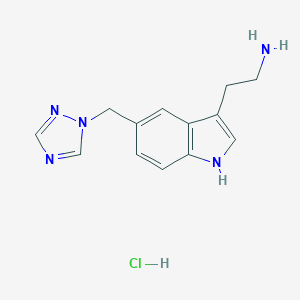
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)
![[S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131553.png)
![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131555.png)
![(3AR,4S,5R,6aS)-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131556.png)
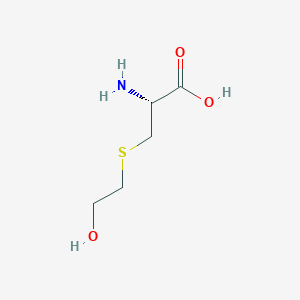
![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)
